(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17F3N4O2S and its molecular weight is 434.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole rings, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with antimicrobial, anti-inflammatory, antitumor, and antiviral properties .
Mode of Action
These interactions are facilitated by their ability to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions .
Biochemical Pathways
For instance, thiazole derivatives have been reported to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other essential bacterial processes .
Pharmacokinetics
Compounds with similar structures, such as those containing thiazole and imidazole rings, are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Based on the broad range of activities exhibited by similar compounds, it can be inferred that this compound may have potential therapeutic effects, such as antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c21-20(22,23)15-3-6-17(25-13-15)26-8-10-27(11-9-26)18(28)14-1-4-16(5-2-14)29-19-24-7-12-30-19/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJBDRRFIHZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.